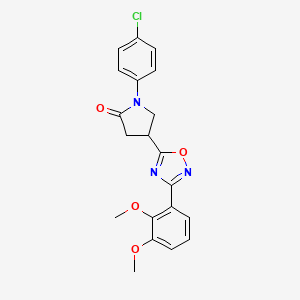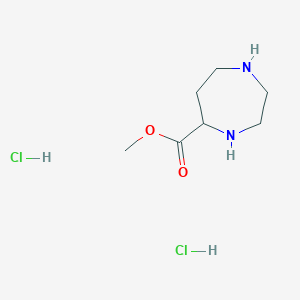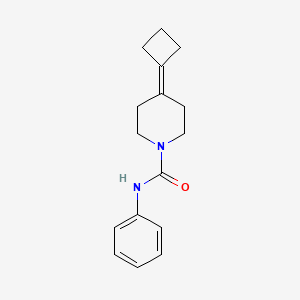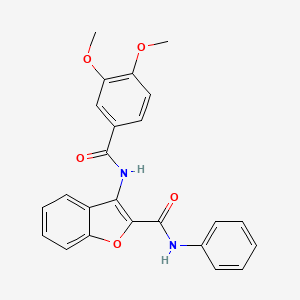
4-Bromoisoquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoisoquinolin-8-ol is a chemical compound with a molecular weight of 224.06 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves an electrocyclic reaction catalyzed by palladium . This reaction selectively affords either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . The 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN . A bromine is introduced into the products, making the methodology more attractive for organic synthesis .Applications De Recherche Scientifique
Synthesis and Biological Activity
4-Bromoisoquinolin-8-ol serves as a precursor in the synthesis of complex molecules with potential biological activities. For instance, it has been used in the synthesis of 8,8′-diaryl-substituted 3,3′-biisoquinoline ligands, highlighting its role in creating chelates with unique structural features and potential application in coordination chemistry and possibly in medicinal chemistry due to their endotopic but nonhindering steric nature. The synthesis of these ligands from this compound indicates the compound's versatility in contributing to the development of new chemical entities with significant chemical and biological properties (Durola, Hanss, Roesel, Sauvage, & Wenger, 2007).
Photolabile Protecting Groups
Research has also explored the utility of brominated hydroxyquinolines, closely related to this compound, as photolabile protecting groups. These compounds, such as 8-bromo-7-hydroxyquinoline (BHQ), have shown high efficiency in photolysis and are suitable for use in vivo due to their sensitivity to multiphoton-induced photolysis. This property makes them valuable in the development of caging groups for biological messengers, indicating the potential of this compound derivatives in photochemical and photobiological applications (Fedoryak & Dore, 2002).
Antitumor Activity
Derivatives of isoquinoline, including those related to this compound, have been investigated for their antitumor properties. Specifically, 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone have shown significant antineoplastic activity in preclinical models. These findings suggest that structural analogs of this compound could be promising candidates for developing new antitumor agents, highlighting the compound's relevance in medicinal chemistry and oncology research (Liu, Lin, Penketh, & Sartorelli, 1995).
Chemical Synthesis and Reactivity
The chemical reactivity of this compound and its derivatives plays a crucial role in synthetic chemistry, facilitating the development of novel compounds. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from related precursors has been achieved, showcasing the compound's utility in creating new molecules with potential applications in various fields, including pharmaceuticals and materials science. The proposed mechanism involving a bromonium ylide intermediate further illustrates the complex chemistry that this compound derivatives can undergo, contributing to the diversity and richness of organic synthesis (He, Shi, Cheng, Man, Yang, & Li, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that isoquinolines and isoquinolin-1(2h)-ones, which are structurally related to 4-bromoisoquinolin-8-ol, are found in many natural products and synthetic pharmaceuticals . This suggests that this compound may have similar targets and roles.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have good bioavailability.
Action Environment
It is known that the compound’s synthesis can be influenced by different conditions .
Propriétés
IUPAC Name |
4-bromoisoquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOYPNNECSMYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2739820.png)

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2739824.png)



![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2739828.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2739833.png)
![(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2739834.png)


![3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2739839.png)
